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molecular formula C13H17NO3 B8580844 4-Hydroxy-4-(2-pyridyl)cyclohexanone ethylene acetal

4-Hydroxy-4-(2-pyridyl)cyclohexanone ethylene acetal

Cat. No. B8580844
M. Wt: 235.28 g/mol
InChI Key: KMZIXLXSFSDBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943768B2

Procedure details

A mixture of n-butyllithium (1.6 M in hexanes, 8.8 ml) and anhydrous ether (20 ml) was stirred at −78° C. under argon and a solution of 2-bromopyridine (1.22 ml) in anhydrous ether (20 ml) added dropwise over 10 minutes. The resulting deep red solution was stirred for 10 minutes and a solution of cyclohexanedione monoethylene ketal (2 g) in tetrahydrofuran (20 ml) then introduced dropwise over 10 minutes. The resulting green suspension was maintained at −78° C. for one hour then warmed to −20° C. and stirred for a further hour, after which a yellow solution had formed. The reaction was quenched with saturated aqueous ammonium chloride (60 ml) and the layers separated. The aqueous was partitioned with dichloromethane (2×80 ml) and combined organics were dried (sodium sulphate) and concentrated in vacuo to give a yellow oil. This was adsorbed onto silica for purification by chromatography eluting with 0-100% ethyl acetate/isohexane to give 8-pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-ol as a pale yellow solid (1.45 g, 48%).
Quantity
8.8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.22 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1.[CH2:13]1[O:23][C:16]2([CH2:21][CH2:20][CH2:19][CH2:18][C:17]2=O)[O:15][CH2:14]1.CC[O:26]CC>O1CCCC1>[N:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[C:19]1([OH:26])[CH2:20][CH2:21][C:16]2([O:23][CH2:13][CH2:14][O:15]2)[CH2:17][CH2:18]1

Inputs

Step One
Name
Quantity
8.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
20 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
1.22 mL
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C1COC2(C(CCCC2)=O)O1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
was stirred at −78° C. under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting deep red solution was stirred for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting green suspension was maintained at −78° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
then warmed to −20° C.
STIRRING
Type
STIRRING
Details
stirred for a further hour
CUSTOM
Type
CUSTOM
Details
after which a yellow solution had formed
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous ammonium chloride (60 ml)
CUSTOM
Type
CUSTOM
Details
the layers separated
CUSTOM
Type
CUSTOM
Details
The aqueous was partitioned with dichloromethane (2×80 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
combined organics were dried (sodium sulphate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
This was adsorbed onto silica for purification by chromatography
WASH
Type
WASH
Details
eluting with 0-100% ethyl acetate/isohexane

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1(CCC2(OCCO2)CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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